![molecular formula C9H8ClNS B1348429 2-Chloro-4,5-dimethylbenzo[d]thiazole CAS No. 252681-54-2](/img/structure/B1348429.png)

2-Chloro-4,5-dimethylbenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

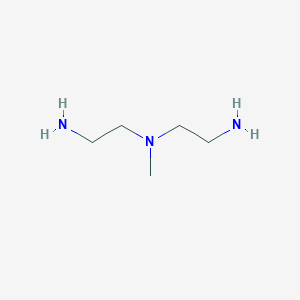

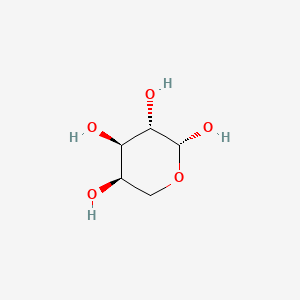

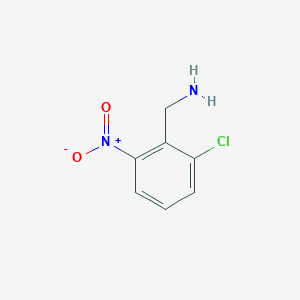

2-Chloro-4,5-dimethylbenzo[d]thiazole is a chemical compound with the molecular formula C9H8ClNS1. It has an average mass of 197.684 Da and a monoisotopic mass of 197.006592 Da1.

Synthesis Analysis

The synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole is not explicitly mentioned in the search results. However, there are related compounds such as 2-Amino-4,5-dimethylbenzo[d]thiazole that have been synthesized2. The synthesis of these related compounds often involves reactions with hydrazonoyl halides2.Molecular Structure Analysis

Thiazole, the core structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms3. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom3.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-4,5-dimethylbenzo[d]thiazole are not detailed in the search results. However, thiazoles, in general, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole are not detailed in the search results. However, thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes3.Aplicaciones Científicas De Investigación

Thiazole derivatives have been found to have diverse biological activities . They have been used in the development of various drug molecules with lesser side effects, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs .

One specific application of a thiazole derivative was found in the synthesis of various thiazole derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, which were screened in vitro for their antimicrobial activities against three strains of bacteria: Bacillus subtilis, Bacillus megaterium, and Escherichia coli .

Thiazole derivatives are known to have diverse biological activities and have been used in the development of various drug molecules . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs .

-

Pharmaceutical Chemistry : Thiazole derivatives are often used in pharmaceutical testing. They can serve as high-quality reference standards for accurate results . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

-

Organic Light Emitting Diodes (OLEDs) : Thiazole derivatives are also used as electrophosphorescent emitters in OLEDs .

Safety And Hazards

The safety and hazards associated with 2-Chloro-4,5-dimethylbenzo[d]thiazole are not explicitly mentioned in the search results.

Direcciones Futuras

The future directions for 2-Chloro-4,5-dimethylbenzo[d]thiazole are not explicitly mentioned in the search results. However, thiazoles, in general, have been found to exhibit a wide range of biological activities, which suggests potential for further research and development4.

Propiedades

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRHPKBFYYWGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365961 |

Source

|

| Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-dimethylbenzo[d]thiazole | |

CAS RN |

252681-54-2 |

Source

|

| Record name | 2-Chloro-4,5-dimethylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)